molecular formula C21H21N5O2 B2880973 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide CAS No. 1358780-46-7

2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2880973
CAS No.: 1358780-46-7
M. Wt: 375.432
InChI Key: AODSYPCAVNGIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide is a high-purity chemical reagent for research use only, strictly for non-therapeutic, non-veterinary applications. This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline class of heterocyclic molecules, which have been identified as promising scaffolds in oncological research due to their ability to function as DNA intercalators . Scientific studies on closely related analogs have demonstrated that these compounds can effectively inhibit the proliferation of various human cancer cell lines, including HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cells, by binding to DNA and disrupting vital cellular processes . The core triazoloquinoxaline structure is known to facilitate intercalation between DNA base pairs, a mechanism that can inhibit topoisomerase enzymes and trigger apoptosis in malignant cells . The specific molecular architecture of this compound, featuring a propyl substituent and an o-tolyl acetamide group, is designed to optimize DNA binding affinity and cellular potency. Researchers can utilize this compound as a critical tool for investigating new anticancer strategies and conducting structure-activity relationship (SAR) studies to develop more potent therapeutic analogs . For laboratory use only.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-3-8-18-23-24-20-21(28)25(16-11-6-7-12-17(16)26(18)20)13-19(27)22-15-10-5-4-9-14(15)2/h4-7,9-12H,3,8,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODSYPCAVNGIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a wide range of substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide

  • Core Differences : The triazole ring substituent is methyl (vs. propyl in the target compound), and the acetamide aryl group is 4-chlorophenyl (vs. o-tolyl).
  • Molecular Properties: Molecular formula = C₁₈H₁₄ClN₅O₂, molecular weight = 367.79 g/mol.
  • Analytical Data : ChemSpider ID 29032634; HRMS data confirms structural integrity .

N-(3-Methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

  • Core Similarities: Shares the 1-propyl-triazoloquinoxaline core but differs in the acetamide aryl group (meta-methylphenyl vs. ortho-methylphenyl).
  • Impact of Substituent Position : The ortho-methyl group in the target compound may induce steric hindrance, altering pharmacokinetics compared to the meta isomer .

2-(1-Isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide

  • Substituent Variations : The triazole substituent is isopropyl (bulkier than propyl), and the aryl group is para-methylphenyl.
  • Physicochemical Implications : The isopropyl group may enhance lipophilicity (logP), while the para-methylphenyl group offers symmetric electronic effects, contrasting with the steric and electronic asymmetry of o-tolyl .

Indazoloquinoxaline Derivatives (Structural Cousins)

Compound ID Core Structure R1 (Triazole/Indazole Substituent) R2 (Acetamide Aryl Group) Key Analytical Data (NMR/HRMS)
6h Indazolo[2,3-a]quinoxaline 4-Chlorophenyl 2,6-Dimethylphenyl Distinct δ 7.25–7.45 (aromatic protons)
Target Triazolo[4,3-a]quinoxaline Propyl o-Tolyl N/A (Inferred similar HRMS trends)
  • Key Observations :
    • The o-tolyl group in the target compound mirrors the steric profile of 6h’s 2,6-dimethylphenyl but lacks chlorine’s electronic effects.
    • Propyl vs. tert-butyl (in 6b–6g): Longer alkyl chains may improve membrane permeability but reduce solubility .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound N-(4-Chlorophenyl)-1-methyl Analog N-(p-Tolyl)-isopropyl Analog
Molecular Weight (g/mol) ~388 (estimated) 367.79 ~375 (estimated)
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.5 ~3.8
Aqueous Solubility Low (alkyl chain dominance) Very low (chlorine + methyl) Moderate (isopropyl balance)
  • Critical Notes: The o-tolyl group’s ortho-methyl substitution may reduce metabolic stability compared to para-substituted analogs due to increased cytochrome P450 interaction . Propyl vs.

Biological Activity

The compound 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide is a member of the triazoloquinoxaline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Synthesis

The compound features a triazoloquinoxaline core , which is known for its pharmacological properties. The synthesis typically involves several steps:

  • Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : The acetamide and o-tolyl groups are added through nucleophilic substitutions and acylation reactions.

Antimicrobial Properties

Research indicates that compounds within the triazoloquinoxaline class exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • A specific study reported that modifications in the quinoxaline structure could enhance antibacterial efficacy against Mycobacterium tuberculosis, achieving inhibition rates of up to 100% .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines:

  • A study highlighted that certain triazoloquinoxaline derivatives reduced cell viability in A375 melanoma cells by as much as 94% at a concentration of 10 µM .
  • The structure-activity relationship (SAR) studies suggest that modifications to the triazoloquinoxaline core can significantly influence cytotoxicity and selectivity against cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Interaction : The compound has shown affinity for adenosine receptors, particularly the A3 subtype. This interaction can modulate cellular signaling pathways involved in inflammation and cancer progression .
  • Enzyme Inhibition : It can inhibit enzymes critical for cellular metabolism and proliferation, leading to reduced tumor growth and enhanced antimicrobial effects.

Data Tables

Biological ActivityTest SystemConcentrationEffect
AntimicrobialBacterial strainsVariesUp to 100% inhibition against M. tuberculosis
AnticancerA375 melanoma cells10 µM94% reduction in cell viability
Receptor BindingAdenosine receptorsN/AHigh affinity for A3 receptor

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various derivatives were tested against multiple bacterial strains. The results indicated that modifications enhancing lipophilicity improved membrane penetration, thereby increasing antimicrobial activity.
  • Anticancer Screening : A series of derivatives were synthesized and screened against A375 cells. The most potent derivative exhibited an EC50 value of approximately 3 µM , demonstrating significant promise for further development as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.